molecular formula C20H27ClN6O2S B11244945 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-ethylpiperazin-1-yl)pyridazine

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-ethylpiperazin-1-yl)pyridazine

Cat. No.: B11244945
M. Wt: 451.0 g/mol
InChI Key: SDSCIRLRDCEVJM-UHFFFAOYSA-N
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Description

3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE typically involves the reaction of 3,6-dichloropyridazine with 1-(4-chlorophenyl)piperazine and 1-(4-ethylpiperazine) under reflux conditions in ethanol . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the pyridazine ring are replaced by the piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in studies to understand the mechanisms of action of piperazine derivatives and their effects on biological systems.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual piperazine rings and sulfonyl group make it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C20H27ClN6O2S

Molecular Weight

451.0 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C20H27ClN6O2S/c1-2-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)30(28,29)18-5-3-17(21)4-6-18/h3-8H,2,9-16H2,1H3

InChI Key

SDSCIRLRDCEVJM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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